3-(Benzyloxy)-6-bromo-2-fluorophenol
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Overview
Description
3-(Benzyloxy)-6-bromo-2-fluorophenol is an organic compound that features a benzyl group attached to a phenol ring, which is further substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-6-bromo-2-fluorophenol typically involves multiple steps. One common method starts with the bromination of 2-fluorophenol to introduce the bromine atom at the 6-position. This is followed by the protection of the hydroxyl group using a benzyl group through a nucleophilic substitution reaction. The reaction conditions often involve the use of a base such as sodium hydride (NaH) and a solvent like dimethylformamide (DMF) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-6-bromo-2-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products Formed
Oxidation: Formation of 3-(benzyloxy)-6-bromo-2-fluoroquinone.
Reduction: Formation of 3-(benzyloxy)-2-fluorophenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-(Benzyloxy)-6-bromo-2-fluorophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-6-bromo-2-fluorophenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The presence of the benzyl, bromine, and fluorine groups can enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)-2-fluorophenol: Lacks the bromine atom, which may affect its reactivity and binding properties.
3-(Benzyloxy)-6-chloro-2-fluorophenol: Contains a chlorine atom instead of bromine, which can influence its chemical behavior.
3-(Benzyloxy)-6-bromo-2-chlorophenol: Substitutes fluorine with chlorine, altering its electronic properties.
Uniqueness
3-(Benzyloxy)-6-bromo-2-fluorophenol is unique due to the combination of benzyl, bromine, and fluorine substituents on the phenol ring. This specific arrangement imparts distinct electronic and steric properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
6-bromo-2-fluoro-3-phenylmethoxyphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO2/c14-10-6-7-11(12(15)13(10)16)17-8-9-4-2-1-3-5-9/h1-7,16H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWMIQICZJPVHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)Br)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682116 |
Source
|
Record name | 3-(Benzyloxy)-6-bromo-2-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228956-98-6 |
Source
|
Record name | 6-Bromo-2-fluoro-3-(phenylmethoxy)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228956-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Benzyloxy)-6-bromo-2-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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